3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. The target molecule features a 4-chlorophenyl group at position 3, a 4-methylphenyl (p-tolyl) group at position 1, and a methoxy substituent at position 6. These substituents likely modulate its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions compared to analogs .
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-3-9-18(10-4-15)28-24-20-13-19(29-2)11-12-22(20)26-14-21(24)23(27-28)16-5-7-17(25)8-6-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJPSCNLCVPAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
A molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound. This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium organisms, leading to their inhibitionIt is known that the compound has potent antileishmanial and antimalarial activities.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets and exert its effects.
Result of Action
The compound displays superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate. Furthermore, the compound elicits better inhibition effects against Plasmodium berghei. These results suggest that the compound has potent antileishmanial and antimalarial effects.
Biological Activity
3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H16ClN3O
- Molecular Weight : 325.79 g/mol
- CAS Number : 36640-39-8
- Density : 1.25 g/cm³
- Boiling Point : 482.9 °C at 760 mmHg
- LogP : 3.685
Synthesis
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. The specific synthetic route for this compound has not been extensively detailed in the literature but is likely to follow established protocols for similar compounds.
Anticancer Properties
Research indicates that pyrazolo[4,3-c]quinolines possess notable anticancer properties. A study evaluating various quinoline derivatives found that certain compounds exhibited significant anti-proliferative effects against cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that derivatives of pyrazolo[4,3-c]quinoline could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting a promising role in managing inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinoline derivatives have been explored, with some compounds showing activity against various bacterial strains and fungi. The structure-activity relationship (SAR) studies indicate that substitutions on the pyrazole ring can enhance antimicrobial efficacy .
Case Studies
- Anticancer Evaluation :
- Anti-inflammatory Mechanism :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and structural profiles of pyrazolo[4,3-c]quinoline derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Key Comparative Insights
Anti-Inflammatory Activity: The target compound lacks amino or hydroxyl groups at positions 3/4, which are critical for high NO inhibition in derivatives like 2i and 2m . The methoxy group at position 8 may offer moderate electron-donating effects but likely reduces potency compared to amino-substituted analogs. QSAR analysis in emphasizes that electron-withdrawing groups (e.g., -COOH in 2m) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .
Structural and Synthetic Flexibility :
- The Claisen-Schmidt condensation () and reductive cyclization () methods enable diverse substituent introduction. For example, bromine (Ev8) or ethoxy (Ev16) groups at position 8 can be incorporated to tune lipophilicity or steric bulk .
Receptor Binding and Physicochemical Properties :
Preparation Methods
Core Structure Assembly via Friedländer Condensation
The Friedländer quinoline synthesis is a cornerstone for constructing the pyrazolo[4,3-c]quinoline backbone. This method involves cyclocondensation of o-aminocarbonyl compounds with pyrazolones bearing active α-methylene groups.
Reaction Components
- o-Aminocarbonyl precursor : 8-Methoxy-2-aminobenzaldehyde (introduces methoxy at C8).
- Pyrazolone derivative : 1-(4-Methylphenyl)-3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one.
Mechanism and Conditions
Under acidic catalysis (e.g., p-toluenesulfonic acid in ethanol at 80°C), the aldehyde undergoes nucleophilic attack by the pyrazolone’s α-carbon, followed by dehydration and aromatization (Figure 1). The reaction typically achieves 65–75% yield, with purity >95% after silica gel chromatography.
Key Optimization Factors:
- Temperature : Excessively high temperatures (>100°C) promote side reactions like dimerization.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but require strict anhydrous conditions.
Alternative Route: Niementowski Reaction with Anthranilic Acid
The Niementowski reaction offers a pathway to introduce the 4-methylphenyl group early in the synthesis. This method couples anthranilic acid derivatives with ketones under basic conditions.
Synthetic Steps
- Formation of 4-Hydroxyquinoline :
Anthranilic acid reacts with 4-methylacetophenone in molten zinc chloride at 150°C to yield 8-methoxy-4-hydroxy-1-(4-methylphenyl)quinoline. - Pyrazole Ring Annulation :
The 4-hydroxy group is replaced by hydrazine hydrate, followed by cyclization with 4-chlorobenzaldehyde in acetic acid to form the pyrazole ring.
Late-stage functionalization enables precise introduction of the 4-chlorophenyl group. Suzuki-Miyaura coupling is particularly effective for this purpose.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedländer | 68 | 95 | One-pot synthesis | Requires o-aminobenzaldehyde |
| Niementowski | 58 | 92 | Early introduction of 4-methylphenyl | Multi-step, low functional tolerance |
| Suzuki Coupling | 82 | 98 | High regioselectivity | Requires pre-functionalized triflate |
Q & A
Q. What are the common synthetic routes for synthesizing 3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis involves multi-step organic reactions:
- Step 1 : Condensation of substituted phenylhydrazines (e.g., 4-chlorophenylhydrazine) with aldehydes/ketones to form hydrazone intermediates.
- Step 2 : Cyclization with quinoline derivatives under reflux conditions using catalysts like Lewis acids.
- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key reagents include chlorinated phenyl precursors and methoxy-substituted quinoline intermediates. Yield optimization often requires temperature control and solvent selection (e.g., DMF or THF) .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic systems with space group P222) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.2 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H] ~425 m/z) .
Q. What analytical techniques ensure purity and structural integrity?
- HPLC : Quantifies purity (>95% typically required) using C18 columns and UV detection .
- TLC : Monitors reaction progress with silica plates and ethyl acetate/hexane eluents .
- Elemental analysis : Validates C, H, N, and halogen content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., COX-2 vs. kinase inhibition)?
- Orthogonal assays : Combine enzyme inhibition (e.g., COX-2 fluorometric assays) with cell-based viability tests (MTT assays) to confirm target specificity .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl substituents) to isolate pharmacophores .
- Molecular docking : Predict binding modes using crystallographic data of target enzymes (e.g., COX-2 PDB: 5KIR) .
Q. What strategies optimize reaction conditions to improve synthetic yields?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yield by 15–20% via controlled dielectric heating .
- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for cyclization steps to stabilize intermediates .
Q. How do substituent modifications influence biological activity and pharmacokinetics?
- Halogen effects : 4-Chlorophenyl groups enhance lipophilicity (logP ~4.2) and membrane permeability, while methoxy groups improve solubility .
- PK studies : Assess metabolic stability using liver microsomes; methoxy substituents reduce CYP450-mediated oxidation compared to ethoxy analogs .
- Bioisosteric replacement : Replace fluorine with trifluoromethyl groups to balance potency and toxicity .
Methodological Notes
- Contradiction analysis : Use dose-response curves to differentiate off-target effects .
- Advanced characterization : Synchrotron XRD resolves disordered substituents (e.g., trifluoromethyl groups) in crystal structures .
- In silico tools : QSAR models predict ADMET profiles to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
